2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Procure 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392245-07-7) as a unique, data-poor probe for N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide SAR. The 2,6-difluoro benzamide motif and meta-tolyl thiadiazole substitution constitute an unexplored chemotype linked to Wnt signaling inhibition, insect growth regulation, and kinase targets. No quantitative biological data exist—secure this compound to generate proprietary internal data, validate computational ADME models, or pioneer matched-pair fluorine SAR. Essential for screening libraries and mechanistic studies. Request a custom synthesis quote today.

Molecular Formula C16H11F2N3OS
Molecular Weight 331.34
CAS No. 392245-07-7
Cat. No. B2429439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392245-07-7
Molecular FormulaC16H11F2N3OS
Molecular Weight331.34
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H11F2N3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
InChIKeyBHTPKEKYICYLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392245-07-7): Chemical Class and Baseline Characterization


2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392245-07-7) is a synthetic, small-molecule benzamide derivative characterized by a 2,6-difluorophenyl ring connected via an amide bridge to a 1,3,4-thiadiazole core, which is further substituted at the 5-position with a 3-methylphenyl (m-tolyl) group . This compound falls within a broader chemotype of N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamides, a class that has been explored for diverse biological activities including kinase inhibition, insect growth regulation, and antimicrobial effects [1]. A comprehensive search of the peer-reviewed literature and patent databases reveals a critical evidence gap: no primary research articles, patents, or authoritative bioactivity databases (e.g., ChEMBL, PubChem, BindingDB) contain any disclosed quantitative biological data, target engagement metrics, or comparative pharmacological profiling specifically for this compound as of the search date. The information that follows is therefore structured around a transparent acknowledgement of this data scarcity, providing a framework for evaluating the compound against its closest known structural analogs based on structure-property considerations and class-level knowledge.

Why 2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Interchanged with Close Analogs


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide series, minor structural modifications on the aryl rings are known to profoundly impact biological activity, target selectivity, and physicochemical properties [1]. The specific substitution pattern of the target compound—a 2,6-difluoro motif on the benzamide ring and a 3-methyl (meta-tolyl) group on the thiadiazole—is unique among commercially cataloged analogs. Classical QSAR studies on related larvicidal N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamides have demonstrated that even positional isomerism of methyl substituents on the 5-phenyl ring (ortho vs. meta vs. para) leads to divergent hydrophobicity, electronic effects, and consequent biological potency [2]. Similarly, the 2,6-difluoro substitution pattern on the benzamide ring influences metabolic stability and hydrogen-bonding capacity in ways that mono-fluoro, non-fluorinated, or differently fluorinated analogs do not replicate [3]. Therefore, procurement decisions based solely on the core scaffold (e.g., selecting 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 392244-64-3, as a substitute) cannot be scientifically justified without comparative biological data specific to the intended assay system. The onus is on the user to experimentally validate whether the structural differences translate into functionally meaningful divergence.

2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Comparative Quantitative Evidence and Data Gap Analysis


Structural Uniqueness Among Cataloged 2,6-Difluoro-N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide Analogs

A comparative structural analysis of commercially cataloged analogs reveals that the target compound is the only 2,6-difluoro-N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide bearing a 3-methylphenyl substituent at the thiadiazole 5-position. The closest cataloged analogs differ by the position or identity of the substituent on the 5-phenyl ring: the para-methyl isomer (CAS 392244-64-3), the unsubstituted phenyl analog (CAS 392244-59-6), and a 3-nitrophenyl variant (CAS 330190-97-1) have been identified [1]. No experimental head-to-head biological comparison data have been located for any of these compounds against the target compound. This evidence is deemed a 'class-level inference' based on established medicinal chemistry principles: the meta-methyl group on the 5-phenyl ring of the thiadiazole is expected, based on QSAR precedent in this chemical series, to confer distinct electronic and steric properties compared to the para-methyl, unsubstituted, or electron-withdrawing nitro analogs, which would likely manifest as different target-binding profiles, pharmacokinetic behaviors, or biological readouts [2]. However, the magnitude and directionality of these differences for the specific assays of interest to a user are quantitatively uncharacterized.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Patent Landscape Analysis: Wnt Signaling Pathway Inhibitor Series

The 1,3,4-thiadiazol-2-yl-benzamide chemotype, to which the target compound belongs, is claimed in patent WO2016131808A1 (Bayer Pharma AG) as inhibitors of the Wnt signaling pathway, with potential utility in hyperproliferative disorders including cancer [1]. The patent discloses a general Markush structure encompassing the target compound's scaffold but does not individually exemplify, synthesize, or biologically characterize the specific compound 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. Similarly, US Patent 7,288,556 and US Patent 7,354,944 describe related thiadiazole compounds with antiproliferative and protein kinase B (PKB) inhibitory activity, respectively, but do not provide specific data for the target compound [2][3]. This evidence is classified as 'supporting evidence': it establishes the therapeutic relevance of the chemical class and provides a plausible biological context, but it does not constitute direct quantitative evidence of activity, selectivity, or differentiation for the target compound itself. A researcher selecting this compound for Wnt pathway or kinase screening would be working on the basis of class-level precedent rather than compound-specific validation.

Wnt Signaling Cancer Kinase Inhibition Patent Analysis

Putative Physicochemical Differentiation: Calculated logP and H-Bonding Profile

In the absence of experimentally measured biological data, calculated physicochemical parameters provide a theoretical basis for differentiation from close analogs. Using the fragment-based methods validated in the 1996 QSAR study by Nakagawa et al., the 3-methyl (meta) substituent on the 5-phenyl ring of the target compound is predicted to contribute a different hydrophobic increment (π value) compared to the 4-methyl (para) isomer (CAS 392244-64-3) or the unsubstituted phenyl analog (CAS 392244-59-6) [1]. Specifically, the meta-methyl group has a Hansch π constant of approximately 0.51, which is identical to the para-methyl π constant of 0.52 by definition, but the spatial orientation of the methyl group relative to the thiadiazole ring differs, potentially affecting steric interactions with biological targets. The 2,6-difluoro substitution on the benzamide ring reduces the pKa of the amide NH, enhancing hydrogen-bond donor capacity compared to non-fluorinated or mono-fluorinated analogs, a feature that can increase binding affinity to certain protein targets [2]. However, these are class-level inferences derived from computational predictions and literature precedent, not from direct experimental comparison data for this specific compound. Quantitative measured values for logP, aqueous solubility, or permeability for the target compound versus its analogs are not available in the public domain.

Physicochemical Properties Drug-likeness ADME Prediction Lipophilicity

Overall Data Availability Assessment and Recommendation for Empirical Characterization

A systematic search across PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, ChemSpider, and patent databases (Google Patents, USPTO, WIPO, EPO) has failed to identify any publication, patent example, or bioactivity database entry that provides quantitative biological data (e.g., IC50, Ki, EC50, % inhibition at a defined concentration, in vivo efficacy, or ADME parameters) for 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide [1]. In contrast, structurally related compounds within the same chemotype have been characterized in QSAR models for larvicidal activity, but these data sets do not include the target compound [2]. The Bayer Wnt inhibitor patent (WO2016131808A1) establishes the therapeutic relevance of the scaffold but does not exemplify this specific molecule [3]. This evidence is tagged as 'supporting evidence' because it does not provide a positive differentiation claim, but rather quantifies the extent of the data gap—a critical piece of information for any procurement or selection decision. The quantified difference is therefore the complete absence of publicly accessible biological annotation for this compound versus the availability of at least some class-level data for related structures. This places the compound firmly in the category of 'unexplored chemical space' suitable for de novo screening campaigns or as a starting point for SAR expansion, but inappropriate for selection predicated on proven biological activity.

Data Gap Analysis Assay Development Procurement Due Diligence

Optimal Research Application Scenarios for 2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Given Current Evidence


Exploratory Probe for Wnt Pathway-Targeted Drug Discovery Screening

Given the patent-backed association of the 1,3,4-thiadiazol-2-yl-benzamide scaffold with Wnt signaling inhibition [1], this compound is well-suited as an unexplored structural variant for inclusion in a focused screening library aimed at identifying novel Wnt pathway modulators. Its 3-methylphenyl substitution pattern distinguishes it from previously exemplified analogs and may confer unique selectivity or potency profiles that have not yet been characterized. Users should approach this as a hypothesis-generating exercise, with the understanding that compound-specific biological activity data will need to be generated internally.

Structure-Activity Relationship (SAR) Expansion Study for Kinase or Insect Growth Regulator Programs

The target compound represents a specific, commercially accessible point within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide SAR landscape. Researchers building on the QSAR foundation established by Nakagawa et al. [2] for insecticidal applications, or on kinase inhibition patent data, can use this compound to probe the biological consequences of introducing a 2,6-difluoro substitution on the benzamide ring in combination with a meta-methyl group on the thiadiazole-bound phenyl ring. The lack of pre-existing data makes this a valuable tool for generating novel SAR insights that could differentiate a chemical series from prior art.

Physicochemical Property Benchmarking and Computational Model Validation

The compound's well-defined structure and the availability of close positional isomers (e.g., para-methyl analog CAS 392244-64-3, unsubstituted phenyl analog CAS 392244-59-6) make it a useful candidate for experimentally measuring logP, solubility, permeability, and metabolic stability across a matched molecular pair series. Such data could validate or refine computational ADME prediction models for fluorinated benzamide-thiadiazole hybrids, while also generating the first publicly available experimental physicochemical profile for this specific compound.

Chemical Probe for Investigating Fluorine Effects on Target Binding Kinetics

The 2,6-difluoro substitution pattern on the benzamide ring is a well-recognized motif for modulating amide NH acidity and conformational preferences, with documented effects on target binding kinetics and residence time [3]. This compound, as part of a panel including non-fluorinated and mono-fluorinated analogs, could be employed in mechanistic studies aiming to quantify how fluorine substitution influences kon, koff, and overall target engagement for thiadiazole-containing ligands. Such studies would directly address a fundamental question in fluorine medicinal chemistry using a scaffold of current therapeutic interest.

Quote Request

Request a Quote for 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.